molecular formula C13H23NO B3978319 1-(cyclohexylcarbonyl)-3-methylpiperidine CAS No. 63441-20-3

1-(cyclohexylcarbonyl)-3-methylpiperidine

Cat. No.: B3978319
CAS No.: 63441-20-3
M. Wt: 209.33 g/mol
InChI Key: NPXDSRAYXKEXAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylcarbonyl)-3-methylpiperidine is an organic compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by a cyclohexylcarbonyl group attached to the nitrogen atom of a piperidine ring, with a methyl group at the third position of the ring. Piperidines are known for their significant biological and pharmacological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylcarbonyl)-3-methylpiperidine typically involves the acylation of 3-methylpiperidine with cyclohexanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-Methylpiperidine+Cyclohexanecarbonyl chlorideThis compound+HCl\text{3-Methylpiperidine} + \text{Cyclohexanecarbonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylpiperidine+Cyclohexanecarbonyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylcarbonyl)-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl halides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-(Cyclohexylhydroxymethyl)-3-methylpiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclohexylcarbonyl)-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperidines.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(cyclohexylcarbonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylcarbonyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperidine ring’s nitrogen atom can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the cyclohexylcarbonyl and methyl groups.

    3-Methylpiperidine: Similar structure but without the cyclohexylcarbonyl group.

    1-(Cyclohexylcarbonyl)piperidine: Lacks the methyl group at the third position.

Uniqueness: 1-(Cyclohexylcarbonyl)-3-methylpiperidine is unique due to the presence of both the cyclohexylcarbonyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

cyclohexyl-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-11-6-5-9-14(10-11)13(15)12-7-3-2-4-8-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXDSRAYXKEXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979634
Record name Cyclohexyl(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63441-20-3
Record name Piperidine, 1-(cyclohexylcarbonyl)-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063441203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl(3-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclohexylcarbonyl)-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-(cyclohexylcarbonyl)-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-(cyclohexylcarbonyl)-3-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-(cyclohexylcarbonyl)-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(cyclohexylcarbonyl)-3-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(cyclohexylcarbonyl)-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.